molecular formula C31H32N4 B11711831 Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]- CAS No. 73384-89-1

Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-

Cat. No.: B11711831
CAS No.: 73384-89-1
M. Wt: 460.6 g/mol
InChI Key: GYMRQZZMHZXWDJ-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-] is a complex organic compound with the molecular formula C31H32N4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two benzenamine groups connected by a methylene bridge, with additional dimethylamino groups attached to the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-] typically involves the reaction of N,N-dimethylaniline with formaldehyde. The reaction is carried out under acidic conditions, which facilitates the formation of the methylene bridge between the two benzenamine groups. The process can be summarized as follows:

    Starting Materials: N,N-dimethylaniline and formaldehyde.

    Reaction Conditions: Acidic medium (e.g., hydrochloric acid).

    Procedure: The reactants are mixed and heated, leading to the formation of the desired compound through a condensation reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The industrial production also includes purification steps such as recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Benzenamine, 4,4’-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-] has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and as a staining agent.

    Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-] involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, leading to changes in their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It can interact with receptors on cell surfaces, affecting signal transduction pathways.

Comparison with Similar Compounds

Benzenamine, 4,4’-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-] can be compared with other similar compounds such as:

    4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but lacks the additional methylene groups.

    Michler’s Base: Another related compound used in dye synthesis.

    Tetramethyldiaminodiphenylmethane: Shares structural similarities but differs in specific functional groups.

These comparisons highlight the uniqueness of Benzenamine, 4,4’-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-] in terms of its specific applications and chemical properties.

Properties

CAS No.

73384-89-1

Molecular Formula

C31H32N4

Molecular Weight

460.6 g/mol

IUPAC Name

4-[[4-[[4-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]methyl]phenyl]iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C31H32N4/c1-34(2)30-17-9-26(10-18-30)22-32-28-13-5-24(6-14-28)21-25-7-15-29(16-8-25)33-23-27-11-19-31(20-12-27)35(3)4/h5-20,22-23H,21H2,1-4H3

InChI Key

GYMRQZZMHZXWDJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(C)C

Origin of Product

United States

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